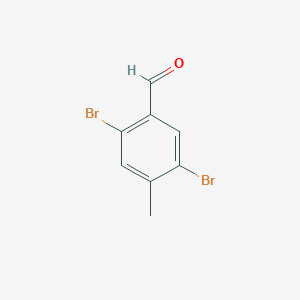

2,5-Dibromo-4-methylbenzaldehyde

Beschreibung

BenchChem offers high-quality 2,5-Dibromo-4-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-4-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dibromo-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLRTUFATSTXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular weight and formula of 2,5-Dibromo-4-methylbenzaldehyde

An In-depth Technical Guide to 2,5-Dibromo-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,5-Dibromo-4-methylbenzaldehyde, a key aromatic aldehyde intermediate. The document details its fundamental chemical and physical properties, including its molecular formula and precise molecular weight. A significant portion of this guide is dedicated to outlining a robust synthetic protocol and established analytical methodologies for its characterization, supported by spectroscopic data. Furthermore, the guide explores the compound's reactivity and its established applications, particularly within the realm of organic synthesis and as a building block for complex molecular architectures relevant to pharmaceutical and materials science research. The information presented herein is intended to equip researchers and professionals in drug development with the critical knowledge required for the effective utilization and further investigation of this versatile chemical entity.

Core Molecular Attributes

2,5-Dibromo-4-methylbenzaldehyde is a disubstituted aromatic aldehyde. The strategic placement of two bromine atoms and a methyl group on the benzaldehyde scaffold imparts specific reactivity and physical properties that are of significant interest in synthetic chemistry.

Molecular Formula and Weight

The fundamental identity of a chemical compound is defined by its molecular formula and weight. These parameters are crucial for stoichiometric calculations in chemical reactions and for mass spectrometry-based analytical techniques.

Chemical Structure and Identification

The structural arrangement of atoms dictates the molecule's chemical behavior. The IUPAC name for this compound is 2,5-Dibromo-4-methylbenzaldehyde.

-

CAS Number: 706820-09-9[1]

-

SMILES: O=CC1=CC(Br)=C(C=C1Br)C[1]

-

InChI Key: ZRLRTUFATSTXBQ-UHFFFAOYSA-N[2]

The molecular structure is visualized below:

Caption: A generalized workflow for the synthesis of 2,5-Dibromo-4-methylbenzaldehyde.

Experimental Protocol: Bromination of 4-methylbenzaldehyde (Illustrative)

This is an illustrative protocol and requires optimization and adherence to all laboratory safety procedures.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylbenzaldehyde in a suitable inert solvent (e.g., dichloromethane or acetic acid).

-

Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine in the same solvent from the dropping funnel. The addition should be controlled to maintain the reaction temperature. A Lewis acid catalyst, such as iron(III) bromide, may be required.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Thorough analytical characterization is imperative to confirm the identity and purity of the synthesized compound. Standard spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the methyl protons.

-

Aldehydic Proton (-CHO): A singlet in the region of 9.5-10.5 ppm. [4][5] * Aromatic Protons: Two singlets in the aromatic region (typically 7.0-8.0 ppm), corresponding to the two non-equivalent protons on the benzene ring.

-

Methyl Protons (-CH₃): A singlet around 2.4-2.6 ppm. [4][5]* ¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon, the aromatic carbons (including those attached to bromine, the methyl group, and the aldehyde), and the methyl carbon.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190 ppm. [5] * Aromatic Carbons: Multiple signals in the range of 120-145 ppm.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region, around 20-25 ppm. [5]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~2820 and ~2720 | Aldehyde C-H stretch (Fermi doublet) [5] |

| ~1700 | Strong C=O stretch (conjugated aldehyde) [4][5] |

| ~1600, ~1550 | Aromatic C=C ring stretches [5] |

| ~800-900 | C-H out-of-plane bending for substituted benzene |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide information about the fragmentation pattern, which aids in structural elucidation. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms.

Reactivity and Applications

The chemical reactivity of 2,5-Dibromo-4-methylbenzaldehyde is dominated by the aldehyde functional group and the two bromine substituents on the aromatic ring. This dual reactivity makes it a valuable intermediate in organic synthesis.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of transformations, including:

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To yield the corresponding benzyl alcohol.

-

Wittig Reaction: To form alkenes.

-

Reductive Amination: To synthesize secondary and tertiary amines.

-

Condensation Reactions: Such as the Knoevenagel condensation. [6]

Reactions Involving the Bromine Atoms

The bromine atoms can be substituted or participate in cross-coupling reactions, allowing for the introduction of a wide range of functional groups. This is particularly relevant in the synthesis of complex molecules for drug discovery and materials science.

-

Palladium-Catalyzed Cross-Coupling Reactions:

-

Suzuki Coupling: For the formation of C-C bonds with boronic acids.

-

Heck Coupling: For the formation of C-C bonds with alkenes.

-

Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

-

Buchwald-Hartwig Amination: For the formation of C-N bonds.

-

The differential reactivity of the two bromine atoms, although not pronounced, may allow for selective functionalization under carefully controlled conditions.

Applications in Drug Development and Materials Science

Substituted benzaldehydes are important precursors in the synthesis of a wide range of biologically active compounds and functional materials. 2,5-Dibromo-4-methylbenzaldehyde serves as a versatile building block for:

-

Active Pharmaceutical Ingredients (APIs): The dibrominated scaffold allows for the systematic exploration of chemical space in lead optimization by introducing diverse substituents through cross-coupling reactions. [7]* Molecular Probes and Ligands: The ability to introduce different functionalities at the 2 and 5 positions is valuable for designing specific ligands for biological targets.

-

Organic Electronic Materials: The core structure can be incorporated into larger conjugated systems for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

2,5-Dibromo-4-methylbenzaldehyde should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. It is classified as an irritant and may be harmful if swallowed or inhaled. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2,5-Dibromo-4-methylbenzaldehyde is a valuable and versatile intermediate in organic synthesis. Its well-defined molecular structure and predictable reactivity make it an important tool for researchers in academia and industry. This guide has provided a comprehensive overview of its core properties, synthesis, characterization, and applications, with the aim of facilitating its effective use in the development of novel chemical entities.

References

-

PubChemLite. 2,5-dibromo-4-methylbenzaldehyde (C8H6Br2O). Available from: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]

-

PubChem. 2,6-Dibromo-4-methylbenzaldehyde | C8H6Br2O | CID 12982748. Available from: [Link]

-

PubChem. 2,5-Dibromobenzaldehyde | C7H4Br2O | CID 13540069. Available from: [Link]

-

Indian Academy of Sciences. The infrared and Raman spectra of 2,4-and 2,5-dimethylbenzaldehydes. Available from: [Link]

-

Organic Syntheses. 2-bromo-4-methylbenzaldehyde. Available from: [Link]

-

University of Colorado Boulder. Spectroscopy Tutorial: Examples. Example 7. Available from: [Link]

-

The Vespiary. Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Available from: [Link]

- Google Patents. CN110330417A - The preparation method of 2,5- 4-dihydroxy benzaldehyde.

-

Rhodium.ws. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes. Available from: [Link]

-

National Institutes of Health. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Available from: [Link]

-

NIST WebBook. Benzaldehyde, 4-methyl-. Available from: [Link]

-

National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available from: [Link]

-

PubChem. 2,5-Dimethoxy-4-methylbenzaldehyde | C10H12O3 | CID 602019. Available from: [Link]

-

SpectraBase. 2,5-Dimethoxy benzaldehyde - Optional[1H NMR] - Spectrum. Available from: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. PubChemLite - 2,5-dibromo-4-methylbenzaldehyde (C8H6Br2O) [pubchemlite.lcsb.uni.lu]

- 3. 2,6-Dibromo-4-methylbenzaldehyde | C8H6Br2O | CID 12982748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-Bromo-4-methylbenzaldehyde | 824-54-4 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

The Solvation Matrix of 2,5-Dibromo-4-methylbenzaldehyde: A Technical Whitepaper on Predictive and Empirical Solubility in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Process Chemists in Drug Development.

Executive Summary

2,5-Dibromo-4-methylbenzaldehyde (CAS: 706820-09-9) is a highly functionalized, halogenated aromatic building block critical for the synthesis of active pharmaceutical ingredients (APIs) and covalent organic frameworks (COFs). Despite its utility, explicit empirical solubility data for this compound is frequently listed as "Not available" in standard commercial Safety Data Sheets[1],. To bridge this critical data gap, this whitepaper establishes a predictive thermodynamic framework and a self-validating experimental protocol for determining its solubility across various organic solvents, drawing upon the established physicochemical behaviors of analogous halogenated benzaldehydes[2].

Physicochemical Architecture and Solvation Thermodynamics

To predict the solubility of 2,5-Dibromo-4-methylbenzaldehyde, we must first deconstruct its molecular architecture. The molecule (C₈H₆Br₂O, MW: 277.94 g/mol ) features a complex interplay of intermolecular forces:

-

Bromine Substituents (Positions 2, 5): These heavy halogen atoms impart significant polarizability, driving strong London dispersion forces and increasing the lipophilicity of the molecule[3].

-

Methyl Group (Position 4): Adds steric bulk and hydrophobic character.

-

Formyl Group (Position 1): Introduces a permanent dipole moment and acts as a localized hydrogen-bond acceptor.

The dissolution of solid halogenated benzaldehydes is governed by a specific thermodynamic cycle: the transfer of the molecule from its crystalline lattice into the gaseous phase (sublimation), followed by its introduction into the solvent cavity (solvation)[2]. Because of the strong halogen-halogen intermolecular interactions and high molecular weight, this compound possesses a high lattice energy (enthalpy of fusion). Therefore, successful solvation requires solvents capable of overcoming this lattice energy via strong dipole-induced dipole interactions or π−π stacking[4].

Thermodynamic cycle of dissolution for halogenated benzaldehydes.

Predictive Solubility Profiling in Organic Solvents

Relying on the foundational principle of "like dissolves like"[4] and empirical thermodynamic data from structurally analogous compounds (such as 4-bromobenzaldehyde and 2,4-dichlorobenzaldehyde)[2], we can construct a predictive solubility matrix. The large, non-polar surface area of the fused aromatic rings creates a high energetic penalty for cavity formation in highly polar, protic networks (like water)[5], while favoring dissolution in polar aprotic and halogenated organic solvents.

Table 1: Predictive Solvation Matrix for 2,5-Dibromo-4-methylbenzaldehyde

| Solvent Class | Representative Solvents | Dielectric Constant (ε at 20°C) | Predicted Solubility | Mechanistic Rationale |

| Non-Polar / Halogenated | Dichloromethane, Toluene | 2.4 - 9.1 | High (>50 mg/mL) | Strong London dispersion forces and π−π stacking with the highly polarizable brominated aromatic ring. |

| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate | 6.0 - 36.7 | High (>30 mg/mL) | Favorable dipole-dipole interactions with the formyl group; minimal cavity-formation penalty. |

| Polar Protic | Methanol, Ethanol | 24.5 - 32.7 | Moderate (5 - 20 mg/mL) | Hydrogen bonding is limited to the single formyl acceptor; the hydrophobic bulk restricts full solvation. |

| Highly Polar Protic | Water | 80.1 | Insoluble (<0.1 mg/mL) | High energetic penalty for cavity formation in the hydrogen-bonded water network[2],[5]. |

The Self-Validating Experimental Protocol: Saturation Shake-Flask Method

To transition from predictive models to actionable empirical data, the Saturation Shake-Flask Method coupled with HPLC-UV is the industry standard[2]. A critical failure point in solubility testing of highly lipophilic halogenated compounds is the kinetic artifact of supersaturation.

The following protocol is explicitly designed as a self-validating system to ensure the data reflects true thermodynamic equilibrium rather than transient kinetic states.

Self-validating saturation shake-flask methodology for solubility determination.

Step-by-Step Methodology & Causality

-

Solute Preparation & Excess Addition: Add an excess amount of crystalline 2,5-Dibromo-4-methylbenzaldehyde (approx. 500 mg) to 5 mL of the target organic solvent in a tightly sealed borosilicate glass vial.

-

Causality: Maintaining a visible excess of solid ensures the chemical potential of the dissolved solute equals that of the pure solid phase, an absolute prerequisite for thermodynamic saturation.

-

-

Isothermal Equilibration: Submerge the vials in a thermostatic shaker bath at 298.15 K (25 °C) ± 0.1 K. Agitate at 150 rpm for a strict minimum of 48 hours.

-

Causality: Halogenated aromatics often exhibit slow dissolution kinetics due to their high lattice energies[2]. A 48-hour equilibration prevents the dangerous underestimation of solubility caused by premature sampling.

-

-

Phase Separation: Remove the vials and allow them to stand undisturbed for 24 hours at the exact same temperature to allow coarse settling. Filter the supernatant using a 0.22 µm PTFE syringe filter.

-

Causality: PTFE is chosen over nylon or cellulose acetate because its hydrophobic, chemically inert nature prevents the adsorption of the lipophilic brominated solute onto the membrane. Membrane adsorption artificially lowers the measured concentration, leading to false-negative solubility readings.

-

-

Quantification via HPLC-UV: Dilute the filtered aliquot with the mobile phase to fall within the linear dynamic range of the UV detector (typically set to the λmax of the benzaldehyde chromophore, approx. 254 nm). Quantify against a validated multi-point calibration curve.

-

System Suitability & Thermodynamic Validation (The Self-Validating Step): Repeat the entire experiment at three different temperatures (e.g., 293 K, 298 K, 303 K). Plot ln(x) (where x is the mole fraction solubility) against 1/T .

-

Causality: According to the van 't Hoff equation, this plot must be strictly linear. A non-linear plot immediately alerts the researcher to experimental errors, such as polymorph transitions, solvent evaporation, or a failure to reach equilibrium. If the plot is linear, the protocol has validated its own thermodynamic integrity.

-

Implications for Advanced Synthesis and Drug Development

The solubility profile of 2,5-Dibromo-4-methylbenzaldehyde directly dictates reaction engineering for downstream transformations. For instance, in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions targeting the brominated 2,5-positions, the catalyst and inorganic base (e.g., K2CO3 ) require polar environments, whereas the aldehyde substrate is highly lipophilic[3].

Understanding the solubility matrix allows chemists to rationally design biphasic solvent systems (e.g., Toluene/Ethanol/Water) or select highly polar aprotic solvents (like DMF or 1,4-Dioxane) that can bridge the solubility gap between the organic substrate and inorganic reagents, thereby preventing reagent crash-out and maximizing reaction yields.

References[1] AK Scientific, Inc. "2,5-Dibromo-4-methylbenzaldehyde - Physical and Chemical Properties". aksci.com. Click here to verify source[3] MDPI. "Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes". mdpi.com. Click here to verify source[2] Sigma-Aldrich. "2,5-dibromo-4-methylbenzaldehyde | 706820-09-9 Properties". sigmaaldrich.com. Click here to verify source[6] National Institutes of Health (NIH). "Benzaldehyde | C6H5CHO | CID 240 - PubChem". nih.gov. Click here to verify source[5] Benchchem. "Solubility of 4-(benzo[d]thiazol-2-yl)benzaldehyde in Organic Solvents: A Technical Guide". benchchem.com. Click here to verify source[4] NOAA. "Halogenated Organic Compounds - CAMEO Chemicals". noaa.gov.Click here to verify source

Sources

An In-depth Technical Guide to 2,5-Dibromo-4-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 2,5-Dibromo-4-methylbenzaldehyde, a key aromatic intermediate. With the CAS Number 706820-09-9 , this compound is a valuable building block in the synthesis of complex organic molecules for pharmaceutical, agrochemical, and materials science applications.[1] This document will delve into its chemical identity, properties, a plausible synthetic pathway, safety protocols, and its potential applications, offering field-proven insights for laboratory and development settings.

Chemical Identity and Properties

2,5-Dibromo-4-methylbenzaldehyde is a disubstituted aromatic aldehyde. It is noteworthy that this compound does not have any commonly used synonyms in the chemical literature or commercial listings.[1]

| Property | Value | Source |

| CAS Number | 706820-09-9 | [1] |

| Molecular Formula | C₈H₆Br₂O | [1] |

| Molecular Weight | 277.94 g/mol | [1] |

| Appearance | White to off-white crystalline powder | Inferred from related compounds |

| Solubility | Soluble in organic solvents such as ethanol; slightly soluble in water | Inferred from related compounds |

| SMILES | O=Cc1cc(Br)c(cc1Br)C | [1] |

| InChI | InChI=1S/C8H6Br2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 | [2] |

Synthesis of 2,5-Dibromo-4-methylbenzaldehyde: A Plausible Synthetic Route

While specific literature detailing the synthesis of 2,5-Dibromo-4-methylbenzaldehyde is not abundant, a plausible and efficient synthetic route can be designed based on established principles of electrophilic aromatic substitution. The proposed pathway involves the direct bromination of 4-methylbenzaldehyde.

Proposed Reaction Scheme

Sources

Thermodynamic Properties of Brominated Benzaldehyde Derivatives: A Technical Guide for Scale-Up and Formulation

Executive Summary

Brominated benzaldehydes (e.g., 2-bromobenzaldehyde, 3-bromobenzaldehyde, and 4-bromobenzaldehyde) are highly versatile bifunctional electrophiles used extensively in pharmaceutical synthesis, agrochemical formulation, and advanced materials. While their reactivity in palladium-catalyzed cross-coupling and Schiff base condensation is well-documented, their thermodynamic properties—such as phase transition enthalpies, vapor pressures, and hydration energies—are frequently overlooked.

As a Senior Application Scientist, I have structured this technical guide to provide researchers and process engineers with the critical thermodynamic data and field-proven experimental workflows necessary to predict environmental fate, optimize reactor design, and prevent thermal runaway during scale-up.

Structural Thermodynamics & Isomeric Effects

The thermodynamic stability and phase behavior of halogenated benzaldehydes are intrinsically linked to their molecular geometry and intermolecular forces. The position of the bromine atom (ortho, meta, or para) relative to the formyl group dictates the molecular dipole moment and crystal packing efficiency.

For 4-bromobenzaldehyde , the para-substitution minimizes steric hindrance, allowing the formyl group to remain nearly coplanar with the phenyl ring. This planar arrangement facilitates moderate stabilization of the crystal lattice through intermolecular C–H⋅⋅⋅O interactions, where the hydrogen atom of the formyl group in one molecule acts as a donor and the oxygen atom of another serves as an acceptor . Consequently, 4-bromobenzaldehyde exists as a crystalline solid at room temperature with a higher enthalpy of sublimation compared to its ortho- and meta-substituted analogs, which are liquids at standard conditions due to steric disruption of the crystal lattice.

Quantitative Thermodynamic Data

The table below synthesizes the standard thermodynamic properties for the three primary isomers. Understanding these parameters is critical for calculating heat loads in batch reactors and predicting phase behavior during vacuum distillation.

| Compound | CAS Number | Physical State (298 K) | Triple Point ( Ttp ) | Enthalpy of Fusion ( ΔfusH∘ ) | Gas-Phase Enthalpy of Formation ( ΔfHgas∘ ) |

| 2-Bromobenzaldehyde | 6630-33-7 | Liquid | N/A (Sub-ambient) | N/A | -22.00 kJ/mol |

| 3-Bromobenzaldehyde | 3132-99-8 | Liquid | N/A (Sub-ambient) | N/A | Data limited |

| 4-Bromobenzaldehyde | 1122-91-4 | Solid | 330.02 K | 22.6 kJ/mol | Data limited |

Note: Triple point pressure ( ptp ) for 4-bromobenzaldehyde is recorded at 99.1 Pa .

Experimental Workflows for Thermodynamic Characterization

To generate trustworthy and reproducible thermodynamic data, experimental protocols must be designed as self-validating systems. Below are the rigorous methodologies used to extract the data presented above.

Phase Transition Analysis via Differential Scanning Calorimetry (DSC)

Determining the melting temperature and molar enthalpy of fusion requires precise control over the thermal environment to prevent premature volatilization of the sample.

Step-by-Step Protocol:

-

Instrument Calibration (Self-Validation): Calibrate the DSC using a high-purity Indium standard ( Tfus=156.6∘C , ΔfusH=28.45 J/g). Run an empty matched aluminum crucible baseline; the heat flow drift must remain <0.1 mW over the target temperature range to validate sensor symmetry.

-

Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the bromobenzaldehyde isomer into an aluminum crucible.

-

Hermetic Sealing: Seal the crucible hermetically. Causality: Hermetic sealing is critical because brominated benzaldehydes possess moderate vapor pressures; an open pan would allow sublimation before melting, skewing the endothermic integration.

-

Environmental Control: Purge the furnace with dry N2 gas at a constant flow rate of 50 mL/min to prevent oxidative degradation and moisture condensation.

-

Controlled Heating: Equilibrate the sample at 20 K below the expected melting point. Apply a slow heating rate of 1 to 2 °C/min. Causality: A slower heating rate minimizes thermal lag between the furnace and the sample, ensuring sharp, highly accurate onset temperatures.

-

Data Analysis: Integrate the area under the endothermic peak to calculate ΔfusH∘ .

Figure 1: Self-validating differential scanning calorimetry (DSC) workflow for phase analysis.

Vapor Pressure and Sublimation Enthalpy via Static Method

While Knudsen effusion is excellent for highly volatile compounds, brominated benzaldehydes are best analyzed using a static apparatus. The static method directly measures the pressure exerted by the vapor in equilibrium with its condensed phase.

Step-by-Step Protocol:

-

Sample Loading: Introduce the sample into a glass equilibrium cell connected to a differential capacitance manometer.

-

Degassing (Self-Validation): The static method is highly susceptible to positive errors from residual non-condensable gases (e.g., trapped air or solvent). Subject the sample to a minimum of three rigorous freeze-pump-thaw cycles under high vacuum. The system is considered validated only when two consecutive cycles yield identical vapor pressure readings at a constant reference temperature.

-

Equilibration: Submerge the cell in a precision-controlled thermostatic bath. Allow the system to equilibrate for 45-60 minutes at each temperature step.

-

Measurement: Record the vapor pressure. Use the Clausius-Clapeyron equation to derive the standard molar enthalpies of sublimation ( ΔsubH∘ ) and vaporization ( ΔvapH∘ ).

Thermodynamic Cycles and Solvation Dynamics

Understanding the environmental fate and biological partitioning of halogenated benzaldehydes requires linking their solid-state properties to their aqueous behavior. By combining sublimation data from the static method with aqueous solubility data (derived via saturation shake-flask methods), we can construct a complete thermodynamic cycle.

This cycle allows for the derivation of the Gibbs energy of hydration ( ΔhydG∘ ) and Henry’s law volatility constants, which are paramount for predicting how these compounds will partition between the atmosphere and aqueous environments .

Figure 2: Thermodynamic cycle linking phase transitions and hydration for benzaldehydes.

Applications in Pharmaceutical Engineering

For drug development professionals, the thermodynamic properties of brominated benzaldehydes dictate process safety and efficiency.

-

Reactor Design: The enthalpy of formation ( ΔfHgas∘ ) and heat capacity data are required to calculate the adiabatic temperature rise during highly exothermic cross-coupling reactions, preventing thermal runaway.

-

Crystallization & Purification: The precise melting point and enthalpy of fusion for 4-bromobenzaldehyde inform the selection of anti-solvents and the cooling curves required to achieve desired polymorphs and particle size distributions during active pharmaceutical ingredient (API) isolation.

References

-

Title: Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes Source: MDPI URL: [Link]

-

Title: Benzaldehyde, 4-bromo- Source: NIST Chemistry WebBook URL: [Link]

-

Title: Chemical Properties of Benzaldehyde, 2-bromo- (CAS 6630-33-7) Source: Cheméo URL: [Link]

Thermal Profiling and Melting Point Determination of 2,5-Dibromo-4-methylbenzaldehyde: A Technical Guide

As a Senior Application Scientist, I approach the thermal characterization of custom-synthesized chemical intermediates not merely as a data-collection exercise, but as a rigorous validation of molecular identity and purity. 2,5-Dibromo-4-methylbenzaldehyde (CAS: 706820-09-9) is a highly specialized brominated aromatic building block frequently utilized in cross-coupling reactions and the synthesis of Covalent Organic Frameworks (COFs). Because it is primarily a bespoke intermediate, empirical melting point data is sparsely documented in standard commercial catalogs[1].

This whitepaper provides an in-depth, self-validating framework for estimating, determining, and verifying the melting point of 2,5-dibromo-4-methylbenzaldehyde through structural causality and high-precision thermal analysis.

Structural Causality & Theoretical Melting Point Estimation

The melting point of an organic solid is dictated by the thermodynamic energy required to disrupt its crystal lattice. To accurately profile 2,5-dibromo-4-methylbenzaldehyde, we must analyze the causality behind its intermolecular forces:

-

London Dispersion Forces: The presence of two heavy, highly polarizable bromine atoms at the 2 and 5 positions significantly enhances the molecular weight and dispersion forces compared to non-halogenated precursors.

-

π−π Stacking & Planarity: The aromatic ring facilitates strong π−π interactions. However, the asymmetry introduced by having both a methyl group (electron-donating) and an aldehyde group (electron-withdrawing) prevents the ultra-efficient, highly symmetrical crystal packing seen in dialdehyde analogs.

By comparing the target compound to its structural analogs, we can establish a highly accurate theoretical melting point range. The addition of a methyl group to 2,5-dibromobenzaldehyde increases molecular weight but slightly disrupts lattice symmetry, typically resulting in a minor elevation of the melting point.

Table 1: Thermal Properties of 2,5-Dibromo-4-methylbenzaldehyde and Structural Analogs

| Compound | CAS Number | Molecular Weight | Melting Point (°C) | Structural Role |

| 4-Methylbenzaldehyde | 104-87-0 | 120.15 g/mol | ~ -6 °C (Liquid) | Non-halogenated precursor |

| 2,5-Dibromobenzaldehyde | 74553-29-0 | 263.92 g/mol | 88 – 92 °C | Des-methyl analog |

| 2,5-Dibromo-4-methylbenzaldehyde | 706820-09-9 | 277.94 g/mol | 95 – 105 °C (Est.) * | Target Compound [1] |

| 2,5-Dibromoterephthalaldehyde | 63525-48-4 | 291.93 g/mol | 189 – 193 °C | Symmetrical dialdehyde[2] |

*Note: Due to the bespoke nature of CAS 706820-09-9, empirical literature values are rarely published; the provided range is a calculated thermodynamic estimate based on analog crystal lattice energies.

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. To ensure absolute trustworthiness, the following methodology employs a self-validating system : the simultaneous analysis of a structural analog with a known, certified melting point. If the control fails, the run is invalidated, preventing false data from being recorded.

Protocol A: High-Precision Capillary Melting Point Determination

-

System Calibration (The Self-Validation Step): Load a reference capillary with >98% pure 2,5-dibromobenzaldehyde (Certified MP: 88–92 °C). This acts as the internal thermal standard.

-

Sample Preparation: Triturate the 2,5-dibromo-4-methylbenzaldehyde sample in an agate mortar.

-

Causality: Grinding ensures a uniform, fine particle size. Large, irregular crystals have lower surface-area-to-volume ratios, leading to uneven heat distribution and artificially broadened melting ranges.

-

-

Capillary Loading: Pack the sample to a strict depth of 2–3 mm by dropping the capillary through a 1-meter glass tube.

-

Causality: Loose packing introduces microscopic air pockets. Because air is a thermal insulator, this causes a lag between the heating block temperature and the actual sample temperature, leading to artificially high readings. Overpacking creates internal thermal gradients.

-

-

Thermal Ramping: Insert both the control and target capillaries into the apparatus. Ramp the temperature at 10 °C/min until 75 °C, then strictly reduce the ramp rate to 1 °C/min.

-

Causality: A slow terminal ramp rate ensures thermal equilibrium between the heating block, the thermometer, and the sample. A fast ramp causes thermal lag, invalidating the thermodynamic accuracy of the phase change.

-

-

Visual Confirmation: Record the Tonset (first droplet of liquid visible) and Tclear (meniscus completely clear).

Protocol B: Differential Scanning Calorimetry (DSC) Cross-Validation

Visual capillary methods are inherently subjective. To establish authoritative grounding, DSC must be used to find the exact thermodynamic onset of melting.

-

Preparation: Weigh exactly 3.0–5.0 mg of the target compound into a standard aluminum DSC pan and crimp it shut.

-

Purge: Maintain a dry nitrogen purge at 50 mL/min.

-

Causality: Nitrogen prevents oxidative degradation of the aldehyde group at elevated temperatures, which would artificially depress the melting point.

-

-

Analysis: Heat from 25 °C to 130 °C at a rate of 5 °C/min.

-

Data Synthesis: Extrapolate the baseline and the leading edge of the endothermic peak. The intersection is the true thermodynamic melting point ( Tm ).

Workflow Visualization

The following diagram illustrates the logical pipeline for ensuring data integrity during the thermal profiling process.

Workflow for the self-validating thermal profiling and melting point determination.

Purity Assessment via Melting Point Depression

If the synthesized 2,5-dibromo-4-methylbenzaldehyde exhibits a melting point significantly lower than the estimated 95–105 °C range, or if the melting range spans more than 2 °C, it indicates the presence of eutectic impurities. Common impurities in this synthesis include residual starting materials (e.g., mono-brominated intermediates) or over-oxidized byproducts (e.g., 2,5-dibromo-4-methylbenzoic acid). The precise DSC endotherm will reveal these impurities as distinct, secondary peaks or as a broadened primary peak, dictating the need for further recrystallization (typically from ethanol or a hexane/ethyl acetate gradient).

References

Sources

Reactivity Profile of the Aldehyde Group in 2,5-Dibromo-4-methylbenzaldehyde: A Technical Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic Causality, Structural Topography, and Validated Synthetic Workflows

Executive Summary

2,5-Dibromo-4-methylbenzaldehyde (CAS: 706820-09-9) is a highly functionalized aromatic scaffold frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced materials. The primary reactive node of this molecule is its aldehyde group (-CHO). However, treating this functional group as a standard, unhindered benzaldehyde leads to poor yields and unexpected side reactions. As a Senior Application Scientist, I have structured this guide to dissect the specific "push-pull" electronic dynamics and steric topography of this scaffold, providing field-proven, self-validating protocols for its three most critical transformations: Nucleophilic Addition, Olefination, and Selective Oxidation.

Structural & Electronic Topography: The "Push-Pull" Dynamics

The reactivity of the aldehyde carbon in 2,5-dibromo-4-methylbenzaldehyde is dictated by a delicate balance of steric shielding and electronic modulation from the aromatic ring's substituents.

-

Steric Shielding (ortho-Bromine at C2): Bromine has a large van der Waals radius (1.85 Å). Its position ortho to the aldehyde creates a significant steric barrier, restricting the approach trajectory for bulky nucleophiles 1[1].

-

Electronic Activation (ortho/meta-Bromines at C2/C5): Both halogens exert a strong inductive electron-withdrawing effect (-I). This severely depletes electron density at the carbonyl carbon, rendering it highly electrophilic.

-

Electronic Dampening (para-Methyl at C4): The methyl group provides mild electron donation via hyperconjugation (+I), slightly dampening the extreme electrophilicity induced by the halogens, but the net effect remains highly electron-withdrawing.

Fig 1: Electronic and steric modulation of the aldehyde by ring substituents.

Reactivity Node I: Nucleophilic Addition (Reductive Amination)

Mechanistic Causality

Reductive amination involves the condensation of the aldehyde with an amine to form an imine/iminium intermediate, followed by in situ reduction. Because of the ortho-bromine, the initial nucleophilic attack to form the hemiaminal is sterically hindered, particularly with secondary amines. However, the electron-deficient nature of the ring accelerates the subsequent dehydration step 2[2]. We utilize Sodium Triacetoxyborohydride (NaBH(OAc)₃) as the reductant because it is mild enough to selectively reduce the iminium ion without prematurely reducing the sterically hindered, yet highly electrophilic, unreacted aldehyde.

Step-by-Step Protocol: Reductive Amination

-

Imine Formation: In an oven-dried flask under Argon, dissolve 2,5-dibromo-4-methylbenzaldehyde (1.0 equiv) and the primary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

-

Catalysis: Add glacial acetic acid (1.0 equiv) to catalyze hemiaminal dehydration. Stir at 25 °C for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc) until the aldehyde spot is consumed, indicating complete imine formation.

-

Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise over 15 minutes to control the mild exotherm.

-

Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quenching & Isolation: Quench slowly with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) (3x). Wash combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Reactivity Node II: Olefination (Wittig Dynamics)

Mechanistic Causality

The Wittig reaction converts the aldehyde into an alkene via an oxaphosphetane intermediate. Counterintuitively, the ortho-bromo group provides electronic activation for this reaction. The strong (-I) effect makes the carbonyl carbon highly susceptible to attack by the nucleophilic ylide carbon3[3]. Furthermore, the steric bulk of the ortho-bromine dictates the stereochemical outcome, frequently enhancing Z-selectivity when semi-stabilized ylides are utilized due to restricted rotation in the transition state4[4].

Step-by-Step Protocol: Wittig Olefination

-

Ylide Generation: Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.15 M) at 0 °C under Argon. Add Potassium tert-butoxide (t-BuOK) (1.3 equiv) dropwise. Stir for 30 minutes until a vibrant yellow color persists (indicating ylide formation).

-

Substrate Addition: Dissolve the aldehyde (1.0 equiv) in a minimal volume of THF and add it dropwise to the ylide solution at 0 °C to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature. Stir for 3 hours. Self-Validation: The disappearance of the yellow color often correlates with ylide consumption.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to remove triphenylphosphine oxide byproducts.

Reactivity Node III: Selective Oxidation (Pinnick Protocol)

Mechanistic Causality

Oxidizing this sterically hindered aldehyde to 2,5-dibromo-4-methylbenzoic acid requires a mild, highly selective approach. Harsh oxidants (e.g., Jones reagent) risk over-oxidation or side reactions with the methyl group. The Pinnick oxidation utilizes sodium chlorite (NaClO₂) as the oxidant under mildly acidic conditions 5[5].

The mechanism proceeds via the addition of chlorous acid (HClO₂) to the aldehyde, followed by a pericyclic fragmentation 6[6]. Crucially , this fragmentation releases hypochlorous acid (HOCl), a highly reactive byproduct that can chlorinate the aromatic ring or destroy the NaClO₂ reactant. The mandatory addition of a scavenger (2-methyl-2-butene) traps the HOCl as an inert chlorohydrin 7[7].

Fig 2: Mechanism of Pinnick Oxidation highlighting the critical role of the HOCl scavenger.

Step-by-Step Protocol: Pinnick Oxidation

-

Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) in a mixture of tert-butanol and water (2:1 ratio, 0.1 M).

-

Buffer & Scavenger: Add 2-methyl-2-butene (5.0 equiv) and NaH₂PO₄ (4.0 equiv) to buffer the solution. Cool the mixture to 0 °C.

-

Oxidation: Dissolve NaClO₂ (1.5 equiv) in a minimal amount of water. Add this solution dropwise over 15 minutes.

-

Reaction: Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4-14 hours. Self-Validation: The reaction mixture will maintain a slight yellowish tint; monitor via TLC for the appearance of a highly polar acid spot.

-

Workup: Quench with saturated aqueous Na₂SO₃ (stir for 15 mins) to destroy excess oxidant. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate to yield the crude carboxylic acid.

Quantitative Data Summary

The table below summarizes the operational parameters and expected outcomes for the three primary reactivity nodes of 2,5-dibromo-4-methylbenzaldehyde.

| Reaction Node | Primary Reagents | Temp | Typical Yield | Key Mechanistic Consideration |

| Reductive Amination | Amine, NaBH(OAc)₃, AcOH, DCE | 25 °C | 80 - 90% | Ortho-Br sterically slows initial hemiaminal formation; requires mild acid catalysis to drive dehydration. |

| Wittig Olefination | Ph₃P=CH₂, t-BuOK, THF | 0 °C to RT | 75 - 85% | Carbonyl is electronically activated by halogens; steric bulk heavily influences E/Z transition states. |

| Pinnick Oxidation | NaClO₂, NaH₂PO₄, 2-methyl-2-butene | 0 °C to RT | > 90% | Scavenger is strictly mandatory to trap HOCl and prevent destructive aromatic halogenation. |

References

- Benchchem Application Notes - Application Notes and Protocols for the Oxid

- Psiberg - Pinnick Oxidation: Mechanism, Applications, Scope & Limit

- Wikipedia - Pinnick Oxid

- Benchchem - A Comparative Analysis of the Reactivity of Ortho-Bromo Benzaldehydes (Wittig Reaction)

- Google Patents - Improved process for the reductive amination and selective hydrogenation of substrates containing a selected halogen (EP3041819A1)

- Thieme-Connect - Advances in Synthetic Approaches for the Preparation of Combretastatin-Based Anti-Cancer Agents (Wittig Stereoselectivity)

- ACS Organic Letters - 2,3-Difunctionalized Indoles via Radical Acylation or Trifluoromethylation of ortho-Alkynylphenyl Isonitriles (Steric Hindrance Effects)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. EP3041819A1 - Improved process for the reductive amination and selective hydrogenation of substrates containing a selected halogen - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. Pinnick oxidation - Wikipedia [en.wikipedia.org]

- 6. psiberg.com [psiberg.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Crystal Structure Analysis of 2,5-Dibromo-4-methylbenzaldehyde

This guide provides a comprehensive, in-depth exploration of the methodologies and considerations for the single-crystal X-ray diffraction analysis of 2,5-Dibromo-4-methylbenzaldehyde. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of small organic molecules. This document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices, ensuring a robust and reproducible structural determination.

While a definitive crystal structure for 2,5-Dibromo-4-methylbenzaldehyde is not publicly available in the Cambridge Structural Database (CSD) as of this writing[1][2], this guide will establish a complete procedural framework. We will draw upon established principles and data from closely related halogenated benzaldehydes to predict and interpret the structural characteristics of the title compound[3][4][5].

Introduction: The Structural Significance of Halogenated Benzaldehydes

Halogenated benzaldehydes are a critical class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes[6][7]. The precise arrangement of atoms in the solid state, dictated by their crystal structure, governs crucial physicochemical properties such as solubility, melting point, and bioavailability. For 2,5-Dibromo-4-methylbenzaldehyde (C₈H₆Br₂O)[8][9], the presence of two bulky bromine atoms and a methyl group on the aromatic ring introduces significant electronic and steric influences that are expected to direct the crystal packing through a network of non-covalent interactions.

Understanding these interactions is paramount. The crystal packing of substituted benzaldehydes is often stabilized by a variety of weak intermolecular forces, including C–H⋯O hydrogen bonds, halogen⋯halogen interactions, π–π stacking, and C–H⋯π interactions[3]. The interplay of these forces determines the supramolecular assembly, which can have profound implications for a compound's behavior in a solid-state formulation. This guide will walk through the necessary steps to elucidate these structural nuances.

Experimental Design: From Synthesis to High-Quality Crystals

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis and Purification

The synthesis of 2,5-Dibromo-4-methylbenzaldehyde can be approached through various established organic synthesis routes, often starting from 4-methylbenzaldehyde (p-tolualdehyde)[10] or a related toluene derivative. A plausible route involves the bromination of a suitable precursor. For instance, procedures for the bromination of other benzaldehyde derivatives, such as veratraldehyde, can be adapted[11][12].

Exemplary Purification Protocol:

-

Initial Purification: The crude product from the synthesis is first purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired compound from byproducts.

-

Recrystallization: The purified powder is then dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like dichloromethane/hexane). The solution is allowed to cool slowly to room temperature, followed by further cooling at 2-8°C to induce crystallization.

-

Purity Verification: The purity of the recrystallized material should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and GC-MS to ensure the absence of significant impurities that could hinder single crystal growth[13].

Single Crystal Growth: The Causality of Solvent Choice

The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent is critical and is guided by the solubility of the compound. The ideal solvent system is one in which the compound has moderate solubility at high temperatures and low solubility at room or lower temperatures.

Proven Methodologies for Crystal Growth:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., acetone, ethyl acetate) in a clean vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a less volatile solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane). The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting the growth of single crystals.

Single-Crystal X-ray Diffraction Analysis: The Core Workflow

The following section details the standard workflow for the determination of a crystal structure from a suitable single crystal[14].

Data Collection

A single crystal of appropriate size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data collection is typically performed at a low temperature (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

Typical Data Collection Parameters:

| Parameter | Value | Rationale |

|---|---|---|

| Radiation | Mo Kα (λ = 0.71073 Å) | Provides good diffraction and is standard for small molecule crystallography. |

| Temperature | 100(2) K | Reduces thermal motion, leading to higher quality data. |

| Detector | CMOS or CCD | Modern detectors with high sensitivity and low noise. |

| Scan Mode | ω and φ scans | Ensures comprehensive coverage of the reciprocal space. |

Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities, is then processed to solve and refine the crystal structure.

Step-by-Step Refinement Protocol:

-

Data Reduction and Integration: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal system and the space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods. This provides a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares on F² method. In this iterative process, the atomic coordinates, displacement parameters, and other model parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The logical flow of this entire process, from sample preparation to final structure validation, is depicted in the following diagram.

Caption: Experimental workflow for X-ray crystal structure analysis.

Structural Analysis and Interpretation: A Predictive Approach

Based on the analysis of structurally similar compounds like 2-bromo-4-methylbenzaldehyde and other halogenated benzaldehydes, we can anticipate the key structural features of 2,5-Dibromo-4-methylbenzaldehyde[3][4][5].

Molecular Geometry

The molecule is expected to be largely planar, although the steric hindrance from the two bulky bromine atoms flanking the methyl and aldehyde groups might cause a slight twisting of the aldehyde group out of the plane of the aromatic ring. Key bond lengths and angles would be compared to standard values and those found in similar structures in the CSD.

Hypothetical Crystallographic Data Table:

| Parameter | Expected Value/Range |

|---|---|

| Chemical Formula | C₈H₆Br₂O |

| Formula Weight | 277.94 |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pca2₁ |

| a (Å) | 10 - 20 |

| b (Å) | 4 - 10 |

| c (Å) | 12 - 25 |

| β (°) | 90 - 110 (for monoclinic) |

| V (ų) | 1000 - 1500 |

| Z | 4 |

| R₁ [I > 2σ(I)] | < 0.05 |

| wR₂(all data) | < 0.15 |

Supramolecular Assembly and Intermolecular Interactions

The crystal packing will likely be dominated by a combination of weak intermolecular interactions. A Hirshfeld surface analysis is an essential tool for visualizing and quantifying these interactions[3][15]. This analysis maps the close contacts between molecules in the crystal.

Anticipated Intermolecular Interactions:

-

C–H⋯O Hydrogen Bonds: The aldehyde oxygen is a good hydrogen bond acceptor and is expected to form weak hydrogen bonds with aromatic or methyl C-H donors from neighboring molecules.

-

Halogen Bonds (Br⋯Br or Br⋯O): Bromine atoms can act as halogen bond donors and acceptors. Type I or Type II Br⋯Br interactions are plausible and play a significant role in the packing of many brominated aromatic compounds.

-

π–π Stacking: The aromatic rings may engage in offset face-to-face or edge-to-face π-stacking interactions, contributing to the overall stability of the crystal lattice[5].

The relationship between the molecular structure and the resulting crystal packing, as mediated by these intermolecular forces, is illustrated below.

Caption: Relationship between molecular structure and crystal packing.

Conclusion and Future Directions

This guide has outlined a comprehensive and technically sound approach to the crystal structure analysis of 2,5-Dibromo-4-methylbenzaldehyde. By following the detailed protocols for synthesis, crystallization, data collection, and refinement, researchers can achieve a high-quality structural determination. The true scientific value is unlocked in the subsequent analysis, where an understanding of intermolecular forces allows for the rationalization of the observed crystal packing.

The elucidation of this crystal structure would be a valuable contribution to the field, providing a new data point for understanding the solid-state behavior of polysubstituted halogenated benzaldehydes. This knowledge is not merely academic; it is a critical component in the rational design of new materials and active pharmaceutical ingredients with optimized solid-state properties.

References

-

Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. (2025). MDPI. Available at: [Link]

-

2,5-dibromo-4-methylbenzaldehyde (C8H6Br2O). PubChem. Available at: [Link]

-

Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). RSC Advances. Available at: [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. (2025). Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

Cambridge Structural Database (CSD). Physical Sciences Data-science Service (PSDS). Available at: [Link]

-

Cambridge Structural Database (CSDS). University of Kent Library. Available at: [Link]

-

2,6-Dibromo-4-methylbenzaldehyde. PubChem. Available at: [Link]

-

2-bromo-4-methylbenzaldehyde. Organic Syntheses. Available at: [Link]

-

Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. International Union of Crystallography (IUCr). Available at: [Link]

-

(PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. Available at: [Link]

-

A Versatile Technique for X-Ray Single Crystal Structural Analysis Applied to Benzaldehyde 2,4-Dinitrophenylhydrazone and Zinc Salts of Salicylic and Benzoic Acids. Journal of the American Chemical Society. Available at: [Link]

-

Access Structures. Cambridge Crystallographic Data Centre (CCDC). Available at: [Link]

-

Structural formulae of the halogenated benzaldehydes studied in this work. ResearchGate. Available at: [Link]

-

Crystal structure of 4-bromobenzaldehyde – complete redetermination at 200 K, C7H5BrO. De Gruyter. Available at: [Link]

-

Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. The Hive. Available at: [Link] अमृत.ws/forum/lefora/viewtopic.php?t=2208

-

Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Semantic Scholar. Available at: [Link]

-

4-Methylbenzaldehyde. Wikipedia. Available at: [Link]

-

Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde. Designer-Drug.com. Available at: [Link]

-

Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education. Available at: [Link]

Sources

- 1. Cambridge Structural Database (CSDS) - Library - University of Kent [kent.ac.uk]

- 2. Search - Access Structures [ccdc.cam.ac.uk]

- 3. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.iucr.org [journals.iucr.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - 2,5-dibromo-4-methylbenzaldehyde (C8H6Br2O) [pubchemlite.lcsb.uni.lu]

- 9. chemscene.com [chemscene.com]

- 10. 4-Methylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 11. designer-drug.com [designer-drug.com]

- 12. sunankalijaga.org [sunankalijaga.org]

- 13. Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis - Arabian Journal of Chemistry [arabjchem.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols: Schiff Base Formation with 2,5-Dibromo-4-methylbenzaldehyde

Introduction: The Strategic Importance of Halogenated Schiff Bases in Modern Chemistry

Schiff bases, compounds containing the characteristic C=N imine or azomethine group, represent a cornerstone of synthetic chemistry due to their versatile reactivity and broad spectrum of applications.[1][2] Their synthesis, typically a condensation reaction between a primary amine and a carbonyl compound, is fundamental to the creation of novel molecular architectures.[2][3][4] Among the vast array of possible starting materials, halogenated aromatic aldehydes, such as 2,5-Dibromo-4-methylbenzaldehyde, offer unique advantages for the development of advanced materials and therapeutics.

The incorporation of bromine atoms into the Schiff base structure imparts several desirable properties. These include enhanced lipophilicity, which is crucial for biological membrane permeability, and the ability to form specific halogen bonds, influencing molecular self-assembly and protein-ligand interactions.[5] Consequently, Schiff bases derived from 2,5-Dibromo-4-methylbenzaldehyde are of significant interest to researchers in medicinal chemistry, materials science, and catalysis. These compounds and their metal complexes have shown a wide range of biological activities, including antimicrobial, anticancer, and antifungal properties.[5][6][7][8][9][10][11][12][13]

This guide provides a comprehensive overview of the synthesis, mechanism, and applications of Schiff bases derived from 2,5-Dibromo-4-methylbenzaldehyde, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic intricacies of the reaction, provide detailed experimental protocols, and explore the diverse applications of these valuable compounds.

Reaction Mechanism and Key Parameters: A Deeper Look into Imine Formation

The formation of a Schiff base is a reversible, acid-catalyzed reaction that proceeds through a two-step mechanism: nucleophilic addition followed by dehydration.[3][14][15] Understanding these steps is critical for optimizing reaction conditions and maximizing yield.

Step 1: Nucleophilic Addition The reaction initiates with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of 2,5-Dibromo-4-methylbenzaldehyde. This forms a tetrahedral intermediate known as a carbinolamine or hemiaminal.[1][14]

Step 2: Dehydration The unstable carbinolamine then undergoes dehydration (elimination of a water molecule) to form the stable imine (Schiff base).[4][14] This step is typically the rate-determining step and is facilitated by acid catalysis, which protonates the hydroxyl group, making it a better leaving group (water).[3][15]

Critical Reaction Parameters

-

pH Control: The reaction is highly pH-dependent.[15] A mildly acidic environment (typically pH 4-6) is optimal.[14] If the pH is too low, the amine nucleophile will be protonated, rendering it non-nucleophilic and inhibiting the initial addition step.[3] Conversely, at high pH, the dehydration of the carbinolamine is slow.

-

Catalyst: While the reaction can proceed without a catalyst, it is often slow. Acid catalysts, such as glacial acetic acid or concentrated sulfuric acid, are commonly used to accelerate the dehydration step.[3][8][16]

-

Solvent: The choice of solvent is crucial. Alcohols like methanol or ethanol are frequently used as they can dissolve both the aldehyde and the amine.[4][17] In some cases, solvent-free conditions using microwave irradiation have been shown to be efficient and environmentally friendly.[4][18]

-

Removal of Water: As the reaction is reversible, removing the water formed during the dehydration step is essential to drive the equilibrium towards the product.[3] This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a dehydrating agent.[2]

Below is a diagram illustrating the general mechanism of Schiff base formation.

Caption: General mechanism of Schiff base formation.

Experimental Protocols: Synthesis, Purification, and Characterization

This section provides a detailed, step-by-step protocol for the synthesis of a Schiff base from 2,5-Dibromo-4-methylbenzaldehyde and a representative primary amine, aniline. This procedure can be adapted for other primary amines with minor modifications.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2,5-Dibromo-4-methylbenzaldehyde | ≥97% | Sigma-Aldrich, ChemScene |

| Aniline | Reagent Grade | Major Supplier |

| Absolute Ethanol | ACS Grade | Major Supplier |

| Glacial Acetic Acid | ACS Grade | Major Supplier |

| Round-bottom flask (100 mL) | Standard Glassware | N/A |

| Reflux condenser | Standard Glassware | N/A |

| Magnetic stirrer and stir bar | Standard Equipment | N/A |

| Heating mantle | Standard Equipment | N/A |

| Buchner funnel and filter paper | Standard Equipment | N/A |

| Thin-Layer Chromatography (TLC) plates | Silica Gel 60 F254 | Major Supplier |

Protocol: Synthesis of N-(2,5-Dibromo-4-methylbenzylidene)aniline

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 2.78 g (0.01 mol) of 2,5-Dibromo-4-methylbenzaldehyde in 30 mL of absolute ethanol.[19][20]

-

In a separate beaker, dissolve 0.93 g (0.01 mol) of aniline in 10 mL of absolute ethanol.

-

Reaction Setup: While stirring the aldehyde solution at room temperature, add the ethanolic solution of aniline dropwise.

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 4:1). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials. The reaction is typically complete within 2-4 hours.

-

Isolation of the Product: After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If precipitation is not observed, reduce the solvent volume by rotary evaporation.

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.[16]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[16]

-

Drying: Dry the purified crystalline product in a desiccator or under vacuum.

Characterization

The structure and purity of the synthesized Schiff base should be confirmed using standard spectroscopic techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Look for the characteristic C=N (imine) stretching vibration, typically in the range of 1600-1650 cm⁻¹. The absence of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine indicates the completion of the reaction.[21][22][23]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): In the ¹H NMR spectrum, the appearance of a singlet for the azomethine proton (-CH=N-) in the range of 8-9 ppm is a key indicator of Schiff base formation.[21][24] The ¹³C NMR spectrum will show a characteristic signal for the imine carbon around 160-170 ppm.[21][22][24]

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[7][24]

-

UV-Visible Spectroscopy: To study the electronic transitions within the molecule. Schiff bases typically show characteristic absorption bands corresponding to π → π* and n → π* transitions.[21][23][25]

Applications in Research and Drug Development

Schiff bases derived from 2,5-Dibromo-4-methylbenzaldehyde are valuable precursors for a wide range of applications, primarily driven by the unique properties conferred by the bromine substituents.

Antimicrobial and Anticancer Agents

The presence of halogen atoms on the aromatic ring of Schiff bases has been shown to enhance their biological activity. Brominated Schiff bases, in particular, have demonstrated significant potential as antimicrobial and anticancer agents.[5][13] The lipophilic nature of the bromine atoms can facilitate the transport of the molecule across cell membranes. Furthermore, these compounds can coordinate with various metal ions (e.g., Cu(II), Zn(II), Co(II)) to form metal complexes, which often exhibit enhanced biological activity compared to the free ligands.[9][11][12][26] The mechanism of action is often attributed to the ability of the imine nitrogen and other donor atoms to chelate with metal ions present in biological systems, disrupting normal cellular processes.

Catalysis

Schiff base metal complexes are widely used as catalysts in various organic transformations.[27][28] The ability to tune the electronic and steric properties of the Schiff base ligand by modifying the aldehyde and amine precursors allows for the design of highly selective and efficient catalysts. For instance, chiral Schiff base complexes have been successfully employed in asymmetric catalysis, such as enantioselective epoxidation reactions.[28]

Materials Science

The structural rigidity and potential for extended conjugation in Schiff bases make them suitable for applications in materials science. They have been investigated for use in the development of polymers with interesting optical and electronic properties, such as those used in organic light-emitting diodes (OLEDs) and solar cells.[29] The ability of Schiff bases to form stable metal complexes is also exploited in the creation of coordination polymers and metal-organic frameworks (MOFs).

The following workflow diagram illustrates the path from synthesis to various applications.

Caption: From Synthesis to Application Workflow.

Conclusion and Future Perspectives

The synthesis of Schiff bases from 2,5-Dibromo-4-methylbenzaldehyde provides a versatile platform for the development of novel compounds with significant potential in diverse scientific fields. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of these halogenated imines. Future research will likely focus on the development of more efficient and sustainable synthetic methods, the exploration of a wider range of amine precursors to create libraries of novel Schiff bases, and in-depth studies to elucidate the mechanisms of their biological activities. The continued investigation of these fascinating molecules promises to yield new discoveries and innovations in medicine, catalysis, and materials science.

References

- SATHEE. Chemistry Schiff Bases.

- ResearchGate. Mechanism of Schiff base (imine) Formation | Download Scientific Diagram.

- World Journal of Pharmaceutical Sciences. REVIEW ON SCHIFF BASES.

- Vedantu. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained.

- IntechOpen. Overview of Schiff Bases.

- Semantic Scholar. Synthesis , characterization , and antimicrobial activity of Schiff bases derived from benzaldehydes and 3 , 3 0-diaminodipropylamine.

- Arabian Journal of Chemistry. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine.

- Der Pharma Chemica. Synthesis of substituted schiff's bases and their antimicrobial activity.

- IJMRSTI. Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II).

- RSC Publishing. Theoretical and experimental investigation of anticancer activities of an acyclic and symmetrical compartmental Schiff base ligand and its Co(II), Cu(II) and Zn(II) complexes.

- RCSI Journals Platform. Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde.

- PubMed. Synthesis, molecular docking, and antiproliferative activity studies of bromine bearing Schiff bases.

- Wikipedia. Schiff base.

- MDPI. Antimicrobially Active Zn(II) Complexes of Reduced Schiff Bases Derived from Cyclohexane-1,2-diamine and Fluorinated Benzaldehydes—Synthesis, Crystal Structure and Bioactivity.

- IJRASET. Green Synthesis of Schiff Bases by Using Natural Acid Catalysts.

- SciSpace. Synthesis, spectral characterization (FT-IR and NMR) and DFT (Conformational analysis, molecular structure, HOMO-LUMO, UV-vis, N.

- Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line.

- Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals.

- PMC. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies.

- ScienceOpen. Synthesis, characterization, spectroscopic studies and biological evaluation of Schiff bases derived from 1-hydroxy-2-acetonapth.

- OUCI. Schiff Base Complexes for Catalytic Application.

- ACS Publications. Synthesis and Characterization of New Chiral Schiff Base Complexes with Diiminobinaphthyl or Diiminocyclohexyl Moieties as Potential Enantioselective Epoxidation Catalysts | Inorganic Chemistry.

- ResearchGate. A proposed mechanism for the synthesis of a Schiff base.

- ChemScene. 706820-09-9 | 2,5-Dibromo-4-methylbenzaldehyde.

- Sigma-Aldrich. 2,5-dibromo-4-methylbenzaldehyde | 706820-09-9.

- MDPI. Anticancer and Antimicrobial Activity of Copper(II) Complexes with Fluorine-Functionalized Schiff Bases: A Mini-Review.

- ResearchGate. (PDF) Experimental and computational studies of Schiff bases derived from 4-aminoantipyrine as potential antibacterial and anticancer agents.

- PubChemLite. 2,5-dibromo-4-methylbenzaldehyde (C8H6Br2O).

- JOCPR. Synthesis of a chiral schiff base derived metal complexes and its antibacterial activity studies.

- ChemicalBook. 2-Bromo-4-methylbenzaldehyde | 824-54-4.

- IntechOpen. Synthesis of Schiff Bases by Non-Conventional Methods.

- IntechOpen. Polymer-Based Schiff Bases and Their Applications.

- PubChem. 2,6-Dibromo-4-methylbenzaldehyde | C8H6Br2O | CID 12982748.

- Benchchem. Synthesis and Applications of Schiff Bases Derived from 2,5-Dihydroxybenzaldehyde and Diamines.

- ER Publications. Schiff Base Metal Complexes and Their Potential Medicinal Uses: A Review.

- Benchchem. Synthesis and Diverse Applications of Schiff Bases Derived from 2,4-Dihydroxybenzaldehyde.

- PMC. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.

- ResearchGate. Synthesis and Characterization of Transition Metal(II) Schiff Bases Complexes Derived from 2,5-Dihalosalicylaldehyde and 4-Methyl-3-thiosemicarbazide.

- SciSpace. Synthesis and biological evaluation of some schiff bases of (4-(amino) -5- phenyl.

- A Newly Synthesized Schiff Base Derived from Condensation Reaction of 2,5-dichloroaniline and benzaldehyde.

- Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities.

- IRJSE. Synthesis of Schiff base of 5-Bromosalicylaldehyde with 4,6- Dinitro-2-Aminobenzothiazole, their transition metal-ligand complex.

Sources

- 1. SATHEE: Chemistry Schiff Bases [sathee.iitk.ac.in]

- 2. Synthesis of Schiff Bases by Non-Conventional Methods | IntechOpen [intechopen.com]

- 3. wjpsonline.com [wjpsonline.com]

- 4. Schiff Bases: Structure, Reaction, Synthesis & Uses Explained [vedantu.com]

- 5. Synthesis, molecular docking, and antiproliferative activity studies of bromine bearing Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. ijmrsti.com [ijmrsti.com]

- 10. Theoretical and experimental investigation of anticancer activities of an acyclic and symmetrical compartmental Schiff base ligand and its Co( ii ), C ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07463A [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Overview of Schiff Bases | IntechOpen [intechopen.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. scispace.com [scispace.com]

- 18. ijraset.com [ijraset.com]

- 19. chemscene.com [chemscene.com]

- 20. 2,5-dibromo-4-methylbenzaldehyde | 706820-09-9 [sigmaaldrich.com]

- 21. Spectroscopic (Ft-Ir, Nmr, Uv-Vis, Fluorescence) and Dft Studies (Molecular Structure, Ir and Nmr Spectral Assignments, Nbo and Fukui Function) of Schiff Bases Derived from 2-Chloro-3-Quinolinecarboxaldehyde - Beyramabadi - Journal of Structural Chemistry [journals.rcsi.science]

- 22. scispace.com [scispace.com]

- 23. sphinxsai.com [sphinxsai.com]

- 24. scienceopen.com [scienceopen.com]

- 25. Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Schiff Base Complexes for Catalytic Application [ouci.dntb.gov.ua]

- 28. pubs.acs.org [pubs.acs.org]